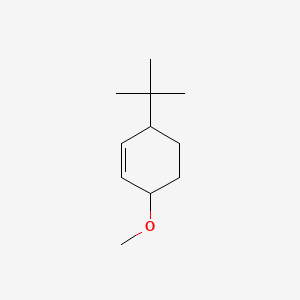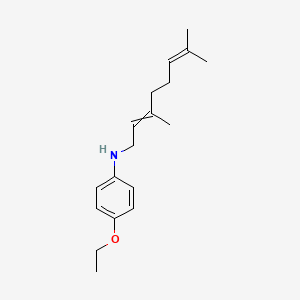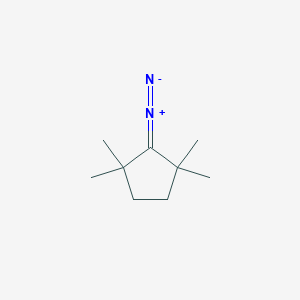
2-Chloro-3-iodoprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-iodoprop-2-en-1-ol is an organic compound with the molecular formula C3H4ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a propenyl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodoprop-2-en-1-ol typically involves the halogenation of propenyl alcohol derivatives. One common method is the reaction of propenyl alcohol with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-iodoprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-Chloro-3-iodoprop-2-enal or 2-Chloro-3-iodoprop-2-enoic acid.
Reduction: Formation of 2-Chloro-3-iodopropanol.
Applications De Recherche Scientifique
2-Chloro-3-iodoprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-iodoprop-2-en-1-ol involves its reactivity with various biological and chemical targets. The halogen atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. This reactivity can be harnessed in biochemical assays and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-bromoprop-2-en-1-ol: Similar structure but with bromine instead of iodine.
2-Chloro-3-fluoroprop-2-en-1-ol: Similar structure but with fluorine instead of iodine.
2-Chloro-3-iodopropanol: Lacks the double bond present in 2-Chloro-3-iodoprop-2-en-1-ol.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse applications. Its structure allows for selective functionalization, making it a valuable compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
72921-41-6 |
|---|---|
Formule moléculaire |
C3H4ClIO |
Poids moléculaire |
218.42 g/mol |
Nom IUPAC |
2-chloro-3-iodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H4ClIO/c4-3(1-5)2-6/h1,6H,2H2 |
Clé InChI |
JGTBIYCUWMWNFP-UHFFFAOYSA-N |
SMILES canonique |
C(C(=CI)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)






![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)

